molecular formula C15H25O5PSi B14535274 Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate CAS No. 62591-81-5

Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate

Cat. No.: B14535274
CAS No.: 62591-81-5
M. Wt: 344.41 g/mol
InChI Key: LGNVACPUDNANAB-UHFFFAOYSA-N
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Description

Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate is a complex organic compound characterized by the presence of a benzyl group, a propoxy group, a trimethylsilyl group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final coupling reactions. One common approach is to start with benzyl alcohol, which undergoes a series of reactions to introduce the propoxy and trimethylsilyl groups. The phosphoryl group is then introduced through a phosphorylation reaction, often using phosphoryl chloride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures, as well as efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl or propoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound phosphines.

Scientific Research Applications

Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: A simpler ester with a benzyl group and an acetate group.

    Propoxyphosphoryl compounds: Compounds with similar phosphoryl and propoxy groups but different substituents.

    Trimethylsilyl ethers: Compounds with trimethylsilyl groups attached to various functional groups.

Uniqueness

Benzyl {propoxy[(trimethylsilyl)oxy]phosphoryl}acetate stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62591-81-5

Molecular Formula

C15H25O5PSi

Molecular Weight

344.41 g/mol

IUPAC Name

benzyl 2-[propoxy(trimethylsilyloxy)phosphoryl]acetate

InChI

InChI=1S/C15H25O5PSi/c1-5-11-19-21(17,20-22(2,3)4)13-15(16)18-12-14-9-7-6-8-10-14/h6-10H,5,11-13H2,1-4H3

InChI Key

LGNVACPUDNANAB-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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